REACTION_CXSMILES
|
CS(O[CH:6]1[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7]1)(=O)=O.[I:17][C:18]1[C:26]2[C:21](=[N:22][CH:23]=[N:24][C:25]=2[NH2:27])[NH:20][N:19]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C(OCC)(=O)C>CN(C=O)C.O>[NH2:27][C:25]1[N:24]=[CH:23][N:22]=[C:21]2[N:20]([CH:6]3[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7]3)[N:19]=[C:18]([I:17])[C:26]=12 |f:2.3.4|
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)OC1CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
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IC1=NNC2=NC=NC(=C21)N
|
Name
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cesium carbonate
|
Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to separate the organic layer
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
|
Type
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CUSTOM
|
Details
|
The resulting residue was purified by basic silica gel column chromatography (developing solvent: hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(=NC=N1)N(N=C2I)C2CN(C2)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |